molecular formula C16H16BrClN2O3S B2753941 2-((1-((4-Bromophenyl)sulfonyl)piperidin-4-yl)oxy)-3-chloropyridine CAS No. 1448065-80-2

2-((1-((4-Bromophenyl)sulfonyl)piperidin-4-yl)oxy)-3-chloropyridine

Cat. No.: B2753941
CAS No.: 1448065-80-2
M. Wt: 431.73
InChI Key: FOOCRPSCPZRLDZ-UHFFFAOYSA-N
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Description

2-((1-((4-Bromophenyl)sulfonyl)piperidin-4-yl)oxy)-3-chloropyridine is a complex organic compound that features a piperidine ring, a bromophenyl sulfonyl group, and a chloropyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1-((4-Bromophenyl)sulfonyl)piperidin-4-yl)oxy)-3-chloropyridine typically involves multiple steps, starting with the preparation of the piperidine ring and the bromophenyl sulfonyl group. The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors, while the bromophenyl sulfonyl group is introduced via sulfonation reactions. The final step involves the coupling of the piperidine derivative with 3-chloropyridine under specific reaction conditions, such as the use of a base and a suitable solvent .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

2-((1-((4-Bromophenyl)sulfonyl)piperidin-4-yl)oxy)-3-chloropyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to introduce additional functional groups.

    Reduction: Reduction reactions can be employed to modify the bromophenyl sulfonyl group or the chloropyridine moiety.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted pyridines.

Scientific Research Applications

2-((1-((4-Bromophenyl)sulfonyl)piperidin-4-yl)oxy)-3-chloropyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-((1-((4-Bromophenyl)sulfonyl)piperidin-4-yl)oxy)-3-chloropyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biological pathways. For example, it may inhibit certain enzymes involved in disease processes, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-((1-((4-Bromophenyl)sulfonyl)piperidin-4-yl)oxy)pyrazine
  • 2-((1-((4-Bromophenyl)sulfonyl)piperidin-4-yl)oxy)nicotinonitrile

Uniqueness

Compared to similar compounds, 2-((1-((4-Bromophenyl)sulfonyl)piperidin-4-yl)oxy)-3-chloropyridine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

2-[1-(4-bromophenyl)sulfonylpiperidin-4-yl]oxy-3-chloropyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16BrClN2O3S/c17-12-3-5-14(6-4-12)24(21,22)20-10-7-13(8-11-20)23-16-15(18)2-1-9-19-16/h1-6,9,13H,7-8,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOOCRPSCPZRLDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1OC2=C(C=CC=N2)Cl)S(=O)(=O)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16BrClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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